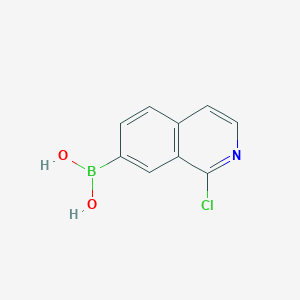
1-Chloroisoquinoline-7-boronic acid
Overview
Description
1-Chloroisoquinoline-7-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to the 7th position of a 1-chloroisoquinoline ring. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 1-Chloroisoquinoline-7-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Boronic acids in general are known to be remarkably stable despite their high reactivity and have long been established as presenting a very low toxicology profile . They are considered a bioisotere of carboxcylic acids, occupying the same period as carbon .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is widely used in the creation of complex organic compounds .
Biochemical Analysis
Biochemical Properties
1-Chloroisoquinoline-7-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound has been used in the preparation of new aminoisoquinolinylurea derivatives, which exhibit antiproliferative activity against melanoma cell lines .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes in the Suzuki–Miyaura coupling reaction can lead to changes in cellular metabolism by facilitating the synthesis of complex organic molecules . Furthermore, the antiproliferative activity of aminoisoquinolinylurea derivatives prepared using this compound indicates its potential impact on gene expression and cell signaling pathways in melanoma cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. In the Suzuki–Miyaura coupling reaction, the compound acts as a boron reagent, facilitating the transmetalation process where nucleophilic organic groups are transferred from boron to palladium . This process is essential for the formation of new carbon-carbon bonds. Additionally, the compound’s role in the preparation of aminoisoquinolinylurea derivatives suggests its involvement in enzyme inhibition, leading to antiproliferative effects on melanoma cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its effectiveness in biochemical reactions. Studies have shown that this compound can be stored under specific conditions to maintain its stability and prevent degradation . Long-term effects on cellular function have been observed in in vitro studies, particularly in the context of its antiproliferative activity against melanoma cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating biochemical reactions and exhibiting antiproliferative activity. At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the Suzuki–Miyaura coupling reaction. The compound interacts with enzymes and cofactors involved in this reaction, facilitating the formation of new carbon-carbon bonds . Additionally, its role in the preparation of aminoisoquinolinylurea derivatives suggests its involvement in metabolic pathways related to antiproliferative activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms can influence the compound’s activity and function within cells . For instance, its localization within specific cellular compartments may enhance its effectiveness in biochemical reactions and therapeutic applications.
Preparation Methods
The synthesis of 1-Chloroisoquinoline-7-boronic acid typically involves the borylation of 1-chloroisoquinoline. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is catalyzed by a palladium complex and usually requires a base such as potassium acetate. The reaction conditions are generally mild, making this method suitable for the preparation of various boronic acids .
Industrial production methods for boronic acids often involve similar borylation techniques but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Chloroisoquinoline-7-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or phenols, depending on the reaction conditions and the presence of specific oxidizing agents.
Substitution: The chlorine atom in this compound can be substituted with various nucleophiles, leading to a wide range of functionalized isoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents such as hydrogen peroxide or sodium periodate.
Scientific Research Applications
1-Chloroisoquinoline-7-boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
1-Chloroisoquinoline-7-boronic acid can be compared with other boronic acids such as phenylboronic acid, 4-bromophenylboronic acid, and 2-thienylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the isoquinoline ring and the chlorine substituent. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with wide-ranging applications in scientific research and industry. Its unique structure and reactivity make it a key player in the synthesis of complex organic molecules, contributing to advancements in chemistry, biology, medicine, and industrial processes.
Properties
IUPAC Name |
(1-chloroisoquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFGOQIKKLSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
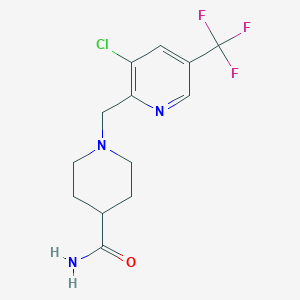
![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
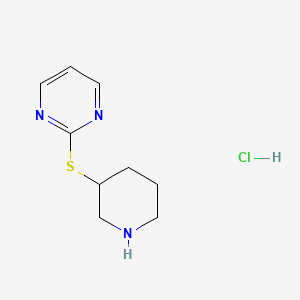
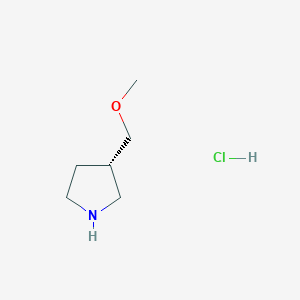
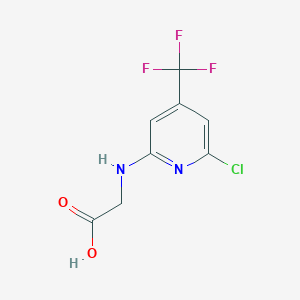
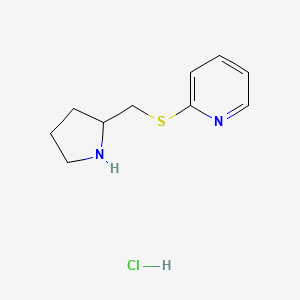


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
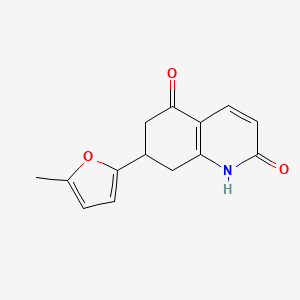
![5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
